molecular formula C22H16Cl2N5NaO6S2 B098299 Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate CAS No. 15792-51-5

Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

Cat. No. B098299
CAS RN: 15792-51-5
M. Wt: 604.4 g/mol
InChI Key: CSZFHVQHDJJYJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, also known as Acid Orange 7 (AO7), is a synthetic dye commonly used in various industries, including textiles, paper, and leather. AO7 belongs to the azo dye family, which is characterized by the presence of azo (-N=N-) linkage in their molecular structure. Despite its widespread use, AO7 has been identified as a potential environmental pollutant due to its toxicity and non-biodegradability. Therefore, it is crucial to explore its synthesis, mechanism of action, and potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of AO7 is not well understood. However, it is believed that AO7 can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. AO7 has been shown to induce oxidative stress and DNA damage in various cell types, including human liver cells and bacteria. Furthermore, AO7 has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission.

Biochemical And Physiological Effects

AO7 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that AO7 can induce cytotoxicity, genotoxicity, and mutagenicity in various cell types. AO7 has also been found to disrupt mitochondrial function and induce apoptosis in human liver cells. In vivo studies have shown that AO7 can cause liver and kidney damage in rats and fish. Furthermore, AO7 has been found to accumulate in various tissues, including the liver, kidney, and brain, suggesting its potential toxicity to humans and wildlife.

Advantages And Limitations For Lab Experiments

AO7 has several advantages for lab experiments. It is a readily available and affordable dye that can be used as a model compound to study the behavior of azo dyes in various systems. AO7 is also a versatile compound that can be used in a range of analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, and chromatography. However, AO7 has several limitations as well. It is a toxic and non-biodegradable compound that can pose a risk to human health and the environment. Furthermore, AO7 has limited solubility in water, which can affect its availability and reactivity in certain systems.

Future Directions

There are several future directions for research on AO7. One area of interest is the development of novel adsorbents and photocatalysts for the removal and degradation of AO7 from wastewater. Another area of research is the exploration of the potential health effects of AO7 on humans and wildlife. Furthermore, there is a need for the development of alternative and eco-friendly dyes that can replace AO7 in various industrial applications. Finally, there is a need for further studies on the mechanism of action of AO7 and its potential interaction with biological molecules.
In conclusion, AO7 is a synthetic dye that has been widely used in various industries. Despite its popularity, AO7 has been identified as a potential environmental pollutant due to its toxicity and non-biodegradability. Therefore, it is crucial to explore its synthesis, mechanism of action, and potential applications in scientific research. AO7 has several advantages for lab experiments, but also has limitations and potential health risks. Future research should focus on developing eco-friendly alternatives and exploring the potential health effects of AO7.

Synthesis Methods

AO7 can be synthesized through the diazotization of 3-amino-4-methyl-5-phenyl-1H-pyrazole-1-sulfonic acid and coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. The resulting compound is then sulfonated with chlorosulfonic acid and neutralized with sodium hydroxide to produce AO7. The synthesis process is relatively simple and cost-effective, making AO7 a popular choice for industrial applications.

Scientific Research Applications

AO7 has been widely used in scientific research, particularly in the field of environmental chemistry. AO7 is a potent dye that can be used as a model compound to study the adsorption, degradation, and removal of azo dyes from wastewater. Furthermore, AO7 can be used as a probe to investigate the interaction between dyes and various adsorbents, such as activated carbon, clay minerals, and zeolites. AO7 has also been used as a fluorescent probe to detect the presence of certain metal ions in water samples.

properties

CAS RN

15792-51-5

Product Name

Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

Molecular Formula

C22H16Cl2N5NaO6S2

Molecular Weight

604.4 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1

InChI Key

CSZFHVQHDJJYJG-UHFFFAOYSA-M

Isomeric SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

Other CAS RN

15792-51-5

Origin of Product

United States

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